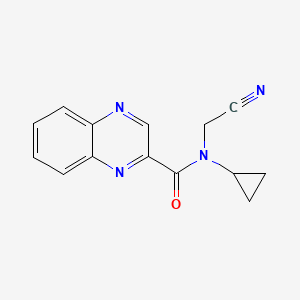

![molecular formula C21H23N3O4 B2589558 1-(4-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894016-80-9](/img/structure/B2589558.png)

1-(4-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

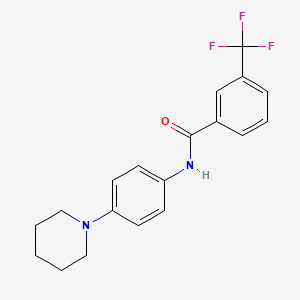

The compound “1-(4-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea” is a complex organic molecule that contains several functional groups, including an acetyl group, an ethoxy group, a pyrrolidinone ring, and a urea linkage .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidinone ring, which is a five-membered ring with one oxygen atom, and a urea linkage, which involves a carbonyl group (C=O) bonded to two nitrogen atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted from its structure. For example, the presence of the ethoxy group might make this compound more soluble in organic solvents, while the pyrrolidinone ring might contribute to its stability .Applications De Recherche Scientifique

Electro-Fenton Degradation of Antimicrobials

The study by Sirés et al. (2007) explores the degradation of antimicrobials like triclosan and triclocarban using electro-Fenton systems, which rely on hydroxyl radicals produced on anode surfaces and in the medium by Fenton's reaction. This process highlights the application of urea derivatives in environmental chemistry, particularly in the degradation of persistent organic pollutants in water treatment processes (Sirés et al., 2007).

Electron Transfer Across Hydrogen Bonds

Pichlmaier et al. (2009) investigate electron transfer mechanisms across hydrogen bonds in ureapyrimidinedione-substituted vinyl ruthenium and osmium complexes. This research provides insights into the electronic properties of urea derivatives and their potential application in the development of new materials and chemical sensors, emphasizing the role of urea derivatives in facilitating electron transfer in complex molecular systems (Pichlmaier et al., 2009).

Inhibition of Dipeptidyl Peptidase IV

Belyaev et al. (1999) discuss the synthesis of diaryl 1-(S)-prolylpyrrolidine-2(R,S)-phosphonates, starting from urea and exploring their role as potent and irreversible inhibitors of dipeptidyl peptidase IV (DPP IV). This application demonstrates the pharmaceutical potential of urea derivatives in the development of new therapeutic agents for treating diseases such as diabetes (Belyaev et al., 1999).

Synthesis of Active Metabolites

Chen et al. (2010) detail the synthesis and stereochemical determination of active metabolites of potent PI3 kinase inhibitors, using urea derivatives. This study underscores the significance of urea derivatives in medicinal chemistry, particularly in the synthesis of metabolites with potential anticancer properties (Chen et al., 2010).

Fluoride Ion Sensing

Su et al. (2013) describe the synthesis of novel acetylenes carrying urea groups for the sensing of fluoride ions, highlighting the application of urea derivatives in the development of optical sensors. This research demonstrates the utility of urea derivatives in environmental monitoring and analytical chemistry (Su et al., 2013).

Propriétés

IUPAC Name |

1-(4-acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-3-28-19-10-8-18(9-11-19)24-13-17(12-20(24)26)23-21(27)22-16-6-4-15(5-7-16)14(2)25/h4-11,17H,3,12-13H2,1-2H3,(H2,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLDNNIZIJWDFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

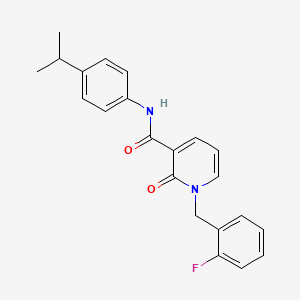

![N,N-dimethyl-6-[(phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine](/img/structure/B2589475.png)

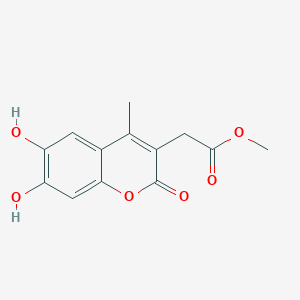

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2589476.png)

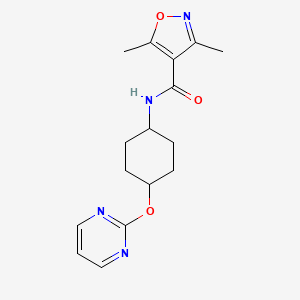

![N-(3-fluorophenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2589480.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2589483.png)

![7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![2-(2-Chlorobenzoyl)-6,6-dimethyl-2-azaspiro[3.3]heptane](/img/structure/B2589487.png)

![2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2589489.png)

![6-[(4-Fluorophenyl)methyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2589490.png)

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2589494.png)